In-Depth Technical Guide: Basic Properties and Synthetic Utility of 3-Nitro-4-(1-piperidinyl)benzenesulfonamide
In-Depth Technical Guide: Basic Properties and Synthetic Utility of 3-Nitro-4-(1-piperidinyl)benzenesulfonamide
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized aromatic building blocks are the cornerstone of rational drug design. Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- (CAS: 41817-96-3) is a prime example of such a scaffold. By integrating a primary sulfonamide, a strongly electron-withdrawing nitro group, and a cyclic amine (piperidine) onto a single benzene ring, this compound offers a unique stereoelectronic profile.
As a Senior Application Scientist, I frequently utilize this specific scaffold in Structure-Activity Relationship (SAR) campaigns. It serves as a critical intermediate for synthesizing sulfonamide-based therapeutics, most notably in the development of Bcl-2 family inhibitors (apoptosis-inducing agents) and metalloenzyme (e.g., Carbonic Anhydrase) inhibitors. This guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic application in drug discovery.
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-nitro-4-(1-piperidinyl)benzenesulfonamide |
| CAS Registry Number | 41817-96-3 |
| Molecular Formula | C₁₁H₁₅N₃O₄S |
| Molecular Weight | 285.32 g/mol |
| SMILES String | O=S(=O)(N)c1ccc(N2CCCCC2)c([O-])c1 |
| Hydrogen Bond Donors | 1 (Primary Sulfonamide -NH2) |
| Hydrogen Bond Acceptors | 5 (Nitro, Sulfonamide, Piperidine nitrogen) |
Causality of Structural Features
The architecture of this molecule is not coincidental; it is a masterclass in electronic push-pull dynamics:
-
The Nitro Group (-NO₂): Positioned meta to the sulfonamide and ortho to the piperidine ring, the nitro group acts as a powerful electron-withdrawing group (EWG). This drastically reduces the electron density of the aromatic core, which is the fundamental reason the precursor (4-chloro-3-nitrobenzenesulfonamide) is highly susceptible to nucleophilic attack.
-
The Sulfonamide (-SO₂NH₂): The pKa of the primary sulfonamide is heavily modulated by the adjacent nitro group. This increased acidity is a critical factor when designing molecules that must coordinate with metal ions (like the Zn²⁺ in Carbonic Anhydrase) or form strong hydrogen bond networks in protein binding pockets.
Mechanistic Synthesis & Protocol (SNAr Pathway)
The most efficient and scalable method to synthesize 3-nitro-4-(1-piperidinyl)benzenesulfonamide is via Nucleophilic Aromatic Substitution (SNAr) .
The Causality Behind the Chemistry
We select as the electrophile. The presence of two strong EWGs (nitro and sulfonamide) activates the C4 position by stabilizing the negatively charged intermediate—known as the Meisenheimer complex—through resonance delocalization. Piperidine acts as the nucleophile, displacing the chloride ion to restore aromaticity.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) workflow for the target compound.
Step-by-Step Methodology (Self-Validating Protocol)
This protocol is adapted from standard industrial processes used for synthesizing .
-
Reaction Setup: Charge a dry, 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser with 4-chloro-3-nitrobenzenesulfonamide (1.0 eq, 10.0 g) and anhydrous Acetonitrile (100 mL).
-
Expert Insight: Acetonitrile is chosen over protic solvents to prevent solvolysis of the electrophile while adequately solvating the transition state.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct and preventing the protonation (and subsequent deactivation) of the piperidine nucleophile.
-
Nucleophile Introduction: Slowly add Piperidine (1.2 eq) dropwise at 0 °C. The initial attack is exothermic; temperature control prevents the formation of bis-adduct impurities.
-
Thermal Activation: Heat the reaction mixture to 80 °C and agitate for 12 hours.
-
Workup & Isolation: Cool the solution to 40 °C, then to room temperature. Concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate and 1M NaH₂PO₄ (to wash out excess piperidine and DIPEA). Wash the organic layer with brine, dry over Na₂SO₄, filter, and crystallize from a minimal amount of ethyl acetate/hexanes.
Application in Drug Discovery & SAR Studies
The 3-nitro-4-aminobenzenesulfonamide core is a privileged structure in oncology. A landmark example is Venetoclax (ABT-199) , a breakthrough, highly selective Bcl-2 inhibitor used to treat chronic lymphocytic leukemia (CLL).
During the, researchers utilized the exact SNAr methodology described above to attach various amines to the 4-position of the 3-nitrobenzenesulfonamide core. While Venetoclax utilizes a (tetrahydro-2H-pyran-4-ylmethyl)amino group to nestle into the hydrophobic P4 pocket of the Bcl-2 protein, substituting this with a piperidine ring (yielding our target compound) allows researchers to probe the steric constraints and lipophilic boundaries of the binding groove.
Figure 2: Mechanism of action for sulfonamide-based Bcl-2 inhibitors in the apoptosis pathway.
By utilizing 3-nitro-4-(1-piperidinyl)benzenesulfonamide, drug development professionals can generate libraries of BH3-mimetics to evaluate how rigid cyclic amines impact the pharmacokinetic (PK) profile and off-target toxicity (such as platelet sparing) compared to acyclic or pyran-based analogs.
Analytical Validation
A protocol is only as trustworthy as its validation metrics. To ensure the integrity of the synthesized 3-nitro-4-(1-piperidinyl)benzenesulfonamide, the following self-validating analytical checks must be met:
-
LC-MS (ESI+): The reaction is deemed complete when the starting material mass (m/z ~236 for the chloro-isotope pattern) disappears, replaced by a dominant[M+H]⁺ peak at m/z 286.3 .
-
¹H NMR (DMSO-d6, 400 MHz): The spectrum must confirm the displacement of the chloride. Look for the characteristic aliphatic multiplets of the piperidine ring (δ 1.5–1.7 ppm for the -CH₂- groups, and δ 3.1–3.3 ppm for the N-CH₂- protons). The primary sulfonamide protons will appear as a distinct, broad singlet integrating to 2H around δ 7.4–7.6 ppm. The aromatic protons will exhibit a classic AMX coupling system, heavily deshielded by the nitro group.
-
HPLC Purity: Run on a C18 reverse-phase column (Water/MeCN gradient with 0.1% TFA). The target compound should elute as a single sharp peak with >98% Area Under Curve (AUC) at 254 nm UV detection.
References
-
Title: Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- (CAS 41817-96-3) Properties Source: ChemSrc URL: [Link]
- Title: Processes for the preparation of an apoptosis-inducing agent (US9006438B2)
-
Title: Synthetic Routes for Venetoclax at Different Stages of Development Source: Organic Process Research & Development (ACS Publications) URL: [Link]
